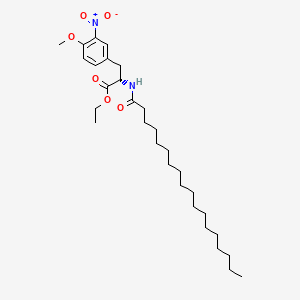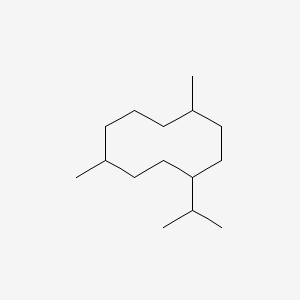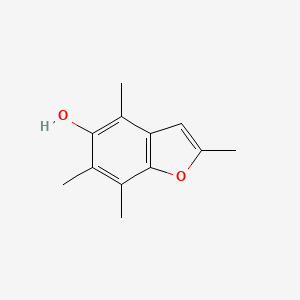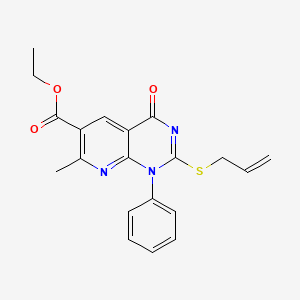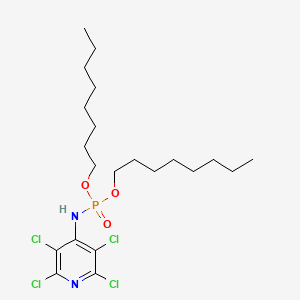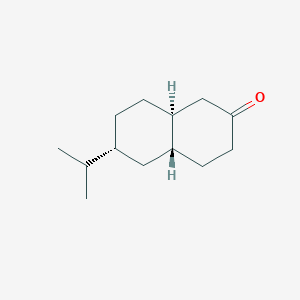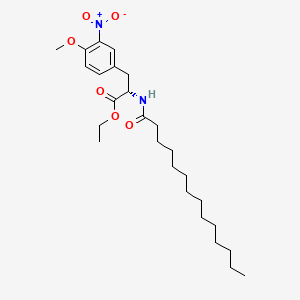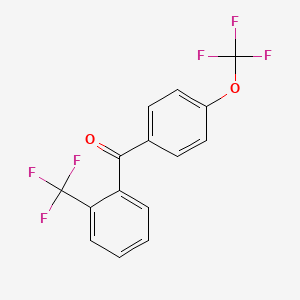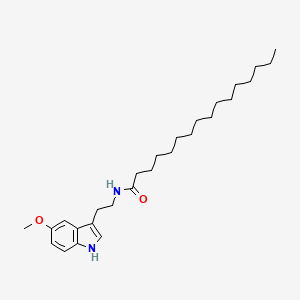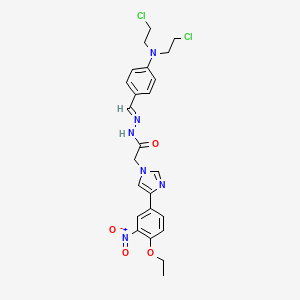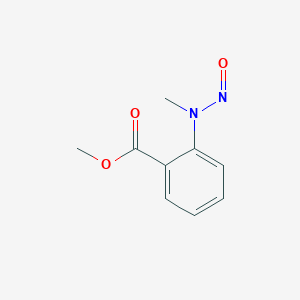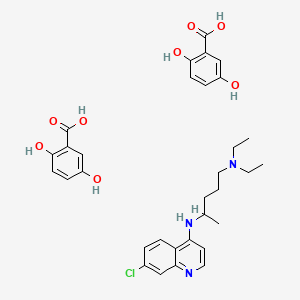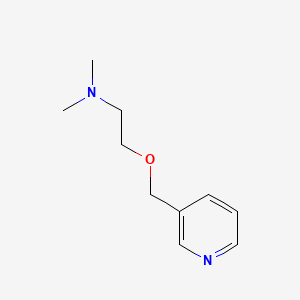
Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)-: is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the 3-position is substituted with a 2-(dimethylamino)ethoxy)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the 2-(dimethylamino)ethoxy)methyl group. One common method involves the use of a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can be employed to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of ligands for catalysis and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial processes.
Wirkmechanismus
The mechanism of action of Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions with the target protein.
Vergleich Mit ähnlichen Verbindungen
Pyridine: The parent compound, which lacks the 2-(dimethylamino)ethoxy)methyl group.
2-Methylpyridine: A derivative with a methyl group at the 2-position.
3-Hydroxypyridine: A derivative with a hydroxyl group at the 3-position.
Uniqueness: Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- is unique due to the presence of the 2-(dimethylamino)ethoxy)methyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and binding affinity to biological targets compared to other pyridine derivatives.
Eigenschaften
CAS-Nummer |
102206-58-6 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(pyridin-3-ylmethoxy)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-12(2)6-7-13-9-10-4-3-5-11-8-10/h3-5,8H,6-7,9H2,1-2H3 |
InChI-Schlüssel |
GNFRGVLOGOTYDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


